![molecular formula C8H9F3N2 B1345167 (4-(Trifluoromethyl)benzyl)hydrazine CAS No. 2924-77-8](/img/structure/B1345167.png)
(4-(Trifluoromethyl)benzyl)hydrazine
Overview
Description
“(4-(Trifluoromethyl)benzyl)hydrazine” is a chemical compound with the molecular formula C8H9F3N2 . It has an average mass of 190.166 Da and a monoisotopic mass of 190.071777 Da .
Synthesis Analysis
The synthesis of “(4-(Trifluoromethyl)benzyl)hydrazine” can be achieved from 4-Trifluoromethylbenzyl chloride . Other related compounds such as N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been synthesized and studied for their multitarget biological activity .Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)benzyl)hydrazine” consists of 8 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The predicted boiling point of “(4-(Trifluoromethyl)benzyl)hydrazine” is 267.9±40.0 °C, and its predicted density is 1.253±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
“(4-(Trifluoromethyl)benzyl)hydrazine” is used as a raw material in organic synthesis . It can participate in various reactions to form new compounds, contributing to the development of new organic substances.
Pharmaceuticals
This compound is used as an intermediate in the pharmaceutical industry . It can be involved in the synthesis of various drugs, potentially contributing to the development of new medications or the improvement of existing ones.
Agrochemicals
“(4-(Trifluoromethyl)benzyl)hydrazine” is also used in the agrochemical industry . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
Dyestuff
This compound can be used in the dyestuff industry . It can contribute to the development of new dyes or the improvement of existing ones.
Material Science
“(4-(Trifluoromethyl)benzyl)hydrazine” can be used in material science. For example, it has been used in the one-step reduction and functionalization of graphene oxide .
Synthesis of Specific Compounds
This compound may be used for the synthesis of specific compounds. For instance, it has been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Safety and Hazards
“(4-(Trifluoromethyl)benzyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Hydrazine derivatives have been reported to have antibacterial, anticonvulsant, cytostatic/antiproliferative, cytotoxic, metal-chelating, and anti-inflammatory properties .
Mode of Action
It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This reaction involves the nitrogen atom of the hydrazine acting as a nucleophile .
Biochemical Pathways
It is known that hydrazines can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It has been reported that (4-(trifluoromethyl)phenylhydrazine, a similar compound, participates in the one-step reduction and functionalization of graphene oxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-(Trifluoromethyl)benzyl)hydrazine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHYIFWDMFXPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275588 | |
Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2924-77-8 | |
Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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